

# Unraveling the Identity of CS-003: A Multifaceted **Designation in Therapeutic Research**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | CS-003 Free base |           |
| Cat. No.:            | B12086429        | Get Quote |

An in-depth analysis of publicly available scientific and clinical data reveals that the designation "CS-003" does not refer to a singular chemical entity with a publicly documented structureactivity relationship (SAR). Instead, "CS-003" appears as a multifaceted identifier across different therapeutic contexts, most prominently as a clinical study designation for a gene therapy and as an internal code for a neurokinin receptor antagonist.

Our comprehensive search for "CS-003 free base structure-activity relationship" did not yield any specific small molecule with associated SAR data, detailed experimental protocols, or defined signaling pathways as requested. The information available is linked to distinct research and development programs, which are detailed below.

# CS-003 as a Clinical Study Identifier: Nadofaragene Firadenovec in Bladder Cancer

The most prevalent use of "CS-003" in recent scientific literature is the identifier for a pivotal Phase 3 clinical trial (NCT02773849).[1][2][3][4][5][6] This study investigates the efficacy and safety of Nadofaragene Firadenovec (Adstiladrin), an adenoviral vector-based gene therapy for the treatment of high-risk, BCG-unresponsive non-muscle invasive bladder cancer (NMIBC).[1] [2][3][5]

The trial, designated as Study CS-003, has been instrumental in the FDA approval of Nadofaragene Firadenovec.[3][5][7] Data from this study have demonstrated durable complete



responses in patients.[2][4] The primary endpoint of the study was the complete response rate, with follow-up data extending to 5 years to assess long-term efficacy and safety.[1]

## **CS-003: A Triple Neurokinin Receptor Antagonist**

In a different therapeutic area, "CS-003" has been identified as a potent, orally active triple neurokinin receptor antagonist, targeting NK1, NK2, and NK3 receptors.[8] This compound has shown efficacy in preclinical models of respiratory diseases, such as asthma and chronic obstructive pulmonary disease, by inhibiting bronchoconstriction, vascular hyperpermeability, and mucus secretion induced by cigarette smoke.[8]

Studies in male dogs indicated that CS-003 administration was associated with testicular toxicity, which was linked to the inhibition of neurokinin B/neurokinin 3 receptor signaling at the hypothalamic level, leading to suppressed plasma testosterone and LH levels.[8]

## Other Mentions of "CS-003"

The designation "CS-003" also appears in other, less prominent contexts:

- CS003-BC: This identifier refers to a randomized, double-blind Phase II clinical trial for a P2Et extract from Caesalpinia spinosa in breast cancer patients.[9]
- CS1003 (nofazinlimab): In the context of oncology, CS1003 is an antibody that blocks the
  programmed cell death protein 1 (PD-1). It has been studied in combination with CS1002, a
  CTLA-4 targeting antibody, in patients with advanced solid tumors.[10]

## Lack of Publicly Available SAR Data

Crucially, for none of the above-mentioned instances of "CS-003" is there publicly available, indepth structure-activity relationship (SAR) data for a "free base" form of a small molecule. The detailed quantitative data, experimental protocols, and specific signaling pathways that would form the basis of a technical whitepaper on SAR are not present in the public domain.

It is possible that "CS-003" as a small molecule identifier is an internal designation used by a pharmaceutical company, and the detailed chemical structure and associated SAR studies have not been disclosed publicly.



In conclusion, while the identifier "CS-003" is active in the landscape of therapeutic research, it does not correspond to a single, publicly defined small molecule for which a structure-activity relationship can be detailed. The predominant association is with the clinical trial for the gene therapy Nadofaragene Firadenovec. Without access to proprietary data, a technical guide on the "CS-003 free base structure-activity relationship" cannot be constructed.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. onclive.com [onclive.com]
- 2. urologytimes.com [urologytimes.com]
- 3. onclive.com [onclive.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. FDA Approval Summary: Nadofaragene Firadenovec-vncg for Bacillus Calmette-Guérin-Unresponsive Non-Muscle-Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. urologytimes.com [urologytimes.com]
- 8. CS-003 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. Safety and efficacy of P2Et extract from Caesalpinia spinosa in breast cancer patients: study protocol for a randomized double blind phase II clinical trial (CS003-BC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical trial tests combination antibody therapy in adults with advanced cancer | John Wiley & Sons, Inc. [newsroom.wiley.com]
- To cite this document: BenchChem. [Unraveling the Identity of CS-003: A Multifaceted Designation in Therapeutic Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12086429#cs-003-free-base-structure-activity-relationship]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com